1-Boc-4-dimethylcarbamoylpiperazine

Description

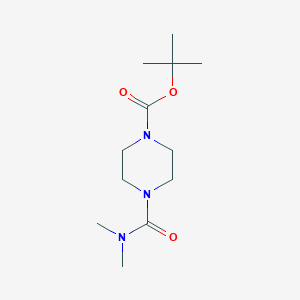

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627433 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-81-9 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1 Boc 4 Dimethylcarbamoylpiperazine

Synthetic Routes and Methodologies

The most common method for the synthesis of this compound involves the acylation of 1-Boc-piperazine with dimethylcarbamoyl chloride. chemicalbook.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds at room temperature and generally provides a high yield of the desired product after purification. chemicalbook.com

Alternative synthetic strategies may involve a multi-step process starting from different precursors. For instance, a method starting from diethanolamine (B148213) has been reported for the synthesis of N-Boc piperazine (B1678402), which can then be functionalized. google.com

Purification and Spectroscopic Characterization

Following the synthesis, purification of this compound is typically achieved through column chromatography. chemicalbook.com The purity of the compound is then confirmed using various analytical techniques.

Spectroscopic methods are essential for the structural elucidation and characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the piperazine ring, the tert-butyl group of the Boc protecting group, and the methyl groups of the dimethylcarbamoyl moiety. A reported ¹H NMR spectrum in DMSO-d₆ showed multiplets for the piperazine protons around 3.52-3.57 ppm and 3.20-3.26 ppm, a singlet for the dimethylcarbamoyl protons at 1.07 ppm, and a singlet for the Boc protons at 1.05 ppm. chemicalbook.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct peaks for the carbonyl carbons of the Boc and carbamoyl (B1232498) groups, the carbons of the piperazine ring, and the carbons of the tert-butyl and methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its identity. A common observation in the mass spectrum is the fragmentation pattern, which for this compound shows a prominent peak corresponding to the loss of the Boc group ([M+H-boc]⁺). chemicalbook.com

Physicochemical Properties

Solubility Profile

N-Boc-piperazine derivatives are generally soluble in common organic solvents such as dichloromethane (B109758) and methanol, but have limited solubility in water. cymitquimica.com This solubility profile is advantageous for many organic reactions and purification procedures.

Applications in Medicinal Chemistry Research and Drug Discovery

1-Boc-4-dimethylcarbamoylpiperazine as a Building Block in Drug Synthesis

This compound, also known by its IUPAC name tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate, is a synthetic intermediate derived from 1-Boc-piperazine. The synthesis involves the reaction of tert-butyl piperazine-1-carboxylate with dimethylcarbamoyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.com This process efficiently installs a dimethylcarbamoyl group onto one of the piperazine (B1678402) nitrogens while the other is protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com

The Boc protecting group is crucial as it allows for selective reactions at the unprotected nitrogen atom. It can be readily removed under acidic conditions, revealing the secondary amine for further chemical modification. This strategic protection makes the compound a versatile building block, offering a pre-functionalized piperazine-4-carboxamide core for incorporation into larger, more complex drug candidates.

| Property | Value | Source |

|---|---|---|

| CAS Number | 215453-81-9 | chemicalbook.com |

| Molecular Formula | C12H23N3O3 | chemicalbook.com |

| Molecular Weight | 257.33 g/mol | chemicalbook.com |

Design and Synthesis of Biologically Active Compounds Incorporating Piperazine Moieties

The piperazine scaffold is integral to the development of a diverse range of therapeutic agents. The ability to modify both nitrogen atoms of the piperazine ring allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.

There is significant interest in developing drugs that can modulate multiple targets simultaneously to achieve improved therapeutic efficacy, particularly in the field of central nervous system (CNS) disorders. A notable example is the development of atypical antipsychotics with dual activity as dopamine (B1211576) D2 receptor antagonists and serotonin (B10506) 5-HT1A receptor agonists. nih.gov Synthetic strategies for these complex molecules often employ 1-Boc-piperazine as a starting point. nih.gov The synthesis involves coupling the piperazine with an appropriate aryl group, followed by deprotection and further elaboration. nih.gov By using this compound, medicinal chemists can introduce a specific, stable amide group from the outset, which can be a desirable feature for optimizing the final compound's binding affinity and metabolic stability.

While the piperazine ring is a component of the HIV protease inhibitor Indinavir, searches for the role of this compound in its synthesis did not yield specific information.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, helping to elucidate how specific structural features of a molecule contribute to its biological activity. For piperazine-containing compounds, SAR studies have repeatedly shown that the nature of the substituent at the 4-position is critical for activity. nih.gov

Development of Novel Therapeutic Agents

The versatility of the piperazine scaffold, and specifically the piperazine-4-carboxamide core, has led to its use in the development of novel therapeutic agents across multiple disease areas. nih.gov The introduction of a piperazine or its derivatives into natural products has been shown to significantly improve antitumor activity. nih.gov Furthermore, piperazine-based compounds are being actively investigated as anti-inflammatory agents, analgesics, and inhibitors of acetyl-CoA carboxylase. researchgate.netnih.gov

This compound is a valuable intermediate in this context, enabling the synthesis of new chemical entities that can be screened for a wide range of biological activities. Its pre-installed, stable dimethylcarbamoyl group offers a synthetic advantage for creating libraries of compounds aimed at identifying new drug leads for cancer, CNS disorders, and inflammatory conditions. google.comgoogle.comnih.gov

Compound Name Reference Table

| Compound Name |

|---|

| This compound |

| tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate |

| 1-Boc-piperazine |

| tert-butyl piperazine-1-carboxylate |

| dimethylcarbamoyl chloride |

| triethylamine |

| 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones |

| Indinavir |

| N-(3,4-dichlorophenyl)-1-[(3R)-piperidin-3-ylmethyl]piperazine-4-carboxamide |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of methods for asymmetric synthesis is a significant frontier in medicinal chemistry. The first asymmetric synthesis of related scaffolds, such as trans-3,4-dimethyl-4-arylpiperidines, highlights the importance of controlling stereochemistry. nih.gov In many biological systems, the three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. Chiral derivatives, or enantiomers, of a compound can exhibit vastly different pharmacological and toxicological profiles.

Future research will likely focus on developing enantioselective synthetic routes to chiral derivatives of 1-Boc-4-dimethylcarbamoylpiperazine. This would involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. Access to stereochemically pure versions of this piperazine (B1678402) derivative would enable researchers to conduct more precise structure-activity relationship (SAR) studies, potentially leading to the identification of compounds with enhanced potency and reduced off-target effects. The extension of methodologies from similar piperidine (B6355638) systems could allow for general enantioselective access to highly substituted and functionally optimized piperazine rings. nih.gov

Integration with Computational Chemistry and Bioinformatics for Drug Design

Computational chemistry and bioinformatics have become indispensable tools in the drug discovery pipeline, offering pathways to accelerate the identification and optimization of new drug candidates. researchgate.net These methods are broadly classified as structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com For a molecule like this compound, these computational approaches can be used to explore its potential as a pharmacophore or scaffold against a wide array of biological targets.

The integration of these computational tools can guide the synthesis of novel derivatives with improved efficacy and safety profiles. researchgate.net Key applications include:

Virtual Screening: Large libraries of compounds derived from the this compound scaffold can be virtually screened against the 3D structures of therapeutic targets like enzymes or receptors. nih.gov This process helps prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target. nih.gov By modeling how derivatives of this compound might fit into the active site of a protein, researchers can make informed decisions to design more potent inhibitors. researchgate.net

De Novo Design: Algorithms can be used to design entirely new molecular structures that are complementary to a target's binding site, using the piperazine core as a starting point. nih.gov

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. taylorandfrancis.com This allows for the early-stage filtering of candidates that are likely to fail in later stages of drug development.

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery, enabling a more rational and efficient design process. nih.gov

| Technique | Application for this compound Derivatives | Potential Outcome |

|---|---|---|

| Virtual Screening | Screening virtual libraries of derivatives against known biological targets. nih.gov | Identification of hit compounds with potential therapeutic activity. researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. nih.gov | Guiding the design of more potent molecules with improved target specificity. researchgate.net |

| De Novo Design | Generating novel molecular structures based on the piperazine scaffold to fit a target's active site. nih.gov | Discovery of novel ligands with desired pharmacological properties. nih.gov |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new derivatives. taylorandfrancis.com | Early identification of candidates with favorable drug-like properties and reduced risk of failure. |

Sustainable Synthetic Approaches and Green Chemistry Principles

In recent years, the chemical industry has placed a growing emphasis on sustainable practices and the adoption of green chemistry principles. nih.gov The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Future research into the synthesis of this compound and its derivatives will undoubtedly be influenced by these principles.

The application of green chemistry to the synthesis of this compound could involve several key strategies:

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts. nih.gov

Atom Economy: Designing synthetic routes where the maximum proportion of atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as water or bio-based solvents. nih.gov For instance, some syntheses of related heterocyclic compounds have been achieved using water-driven procedures. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov

Catalysis: Employing highly efficient and reusable catalysts to minimize waste and improve reaction rates, as has been demonstrated in the sustainable synthesis of other nitrogen-containing heterocycles. rsc.org

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications to simplify synthetic pathways and reduce waste. nih.govnih.gov

By embracing these principles, chemists can develop manufacturing processes for this compound that are not only economically viable but also environmentally sustainable.

| Green Chemistry Principle | Potential Application in the Synthesis of this compound | Benefit |

|---|---|---|

| Waste Prevention | Developing one-pot or multicomponent reactions. nih.gov | Reduced byproducts and purification steps. |

| Atom Economy | Designing addition reactions rather than substitution or elimination reactions. nih.gov | Higher efficiency and less waste. |

| Safer Solvents | Using water or supercritical CO2 as reaction media. nih.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions at lower bulk temperatures. | Lower energy costs and carbon footprint. nih.gov |

| Catalysis | Employing reusable solid-phase or nanocrystal catalysts. rsc.org | Simplified purification and reduced catalyst waste. |

| Reduce Derivatives | Avoiding the use of the Boc protecting group if a more direct route can be found. nih.gov | Fewer reaction steps, less reagent use, and less waste. |

Q & A

Basic: How can the synthesis of 1-Boc-4-dimethylcarbamoylpiperazine be optimized for improved yield and purity?

Methodological Answer:

Optimization involves selecting coupling agents (e.g., HATU, EDC) and controlling reaction conditions. For example, microwave-assisted synthesis at 75–90°C for 4.5 hours enhances reaction efficiency . Post-synthesis, purification via column chromatography using gradients of dichloromethane (DCM) and methanol (MeOH) removes unreacted reagents. Monitoring intermediates with TLC and adjusting solvent polarity (e.g., adding triethylamine) minimizes byproducts .

Advanced: How can contradictory NMR and mass spectrometry data be resolved when characterizing novel derivatives?

Methodological Answer:

Contradictions in spectral data may arise from rotational isomers or impurities. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between stereoisomers . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weights. If discrepancies persist, recrystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to isolate pure fractions and re-analyze .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

Column chromatography with silica gel and a DCM:MeOH (95:5) gradient is standard. For high-polarity impurities, switch to reverse-phase HPLC with acetonitrile/water . Recrystallization from ethanol or ethyl acetate/hexane mixtures improves crystalline purity. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds .

Advanced: How does the Boc protecting group influence reactivity in subsequent derivatization reactions?

Methodological Answer:

The Boc group stabilizes the piperazine nitrogen against nucleophilic attack but is acid-labile. Deprotection with trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours allows selective removal without disrupting the dimethylcarbamoyl group . Steric hindrance from the Boc group may slow coupling reactions; use bulky-base catalysts (e.g., DBU) to enhance reactivity in SN2 pathways .

Basic: Which analytical methods are critical for confirming structural integrity?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions. DEPT-135 clarifies carbon hybridization .

- IR Spectroscopy: Confirms carbonyl (Boc) and carbamoyl groups via peaks at ~1680 cm⁻¹ and ~1640 cm⁻¹, respectively .

- Mass Spectrometry: ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns .

Advanced: How should structure-activity relationship (SAR) studies be designed to target specific biological pathways?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified carbamoyl groups (e.g., replacing dimethyl with diethyl) to assess steric/electronic effects on receptor binding .

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases) and prioritize derivatives with high predicted affinity .

- Biological Assays: Test in vitro inhibition against purified targets (e.g., IC₅₀ measurements) and correlate with computational data .

Basic: How can the stability of this compound under storage conditions be assessed?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>150°C typically indicates robustness) .

- Hydrolytic Stability: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity: Expose to UV light (320–400 nm) and track changes in NMR/UV-Vis spectra .

Advanced: What strategies mitigate steric hindrance during coupling reactions with bulky reagents?

Methodological Answer:

- Coupling Agents: Use EDC/HOBt or DCC/DMAP to activate carboxyl groups, reducing steric clashes .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky reactants.

- Microwave Assistance: Shorten reaction times and improve yields by 20–30% under controlled microwave conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.